

# "Cladosporide B" chemical formula and molecular weight

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Compound of Interest		
Compound Name:	Cladosporide B	
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# Cladosporide B: A Technical Guide for Researchers

Fostoria, OH – November 12, 2025 – **Cladosporide B**, a naturally occurring macrolide, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and methodologies for its study, tailored for researchers, scientists, and drug development professionals.

## **Core Chemical and Physical Properties**

**Cladosporide B** is a 12-membered macrolide produced by fungi of the genus Cladosporium. Its fundamental properties are essential for understanding its biological interactions and for the design of future studies.



Property	Value	Reference
Chemical Formula	C12H20O4	[1]
Molecular Weight	228.28 g/mol	[1]
IUPAC Name	(3Z,5S,6S,12S)-5,6-dihydroxy- 12-methyl-1-oxacyclododec-3- en-2-one	[1]
CAS Number	96443-55-9	[1]

## **Biological Activity: A Summary of Quantitative Data**

**Cladosporide B** has shown inhibitory activity against both bacterial and fungal pathogens. The following table summarizes the key quantitative data reported in the literature.

Bioassay	Target Organism/Cell Line	Activity Metric	Result	Reference
Antibacterial Activity	Enterococcus faecalis	Minimum Inhibitory Concentration (MIC)	0.31 μg/mL	
Antifungal Activity	Aspergillus fumigatus	Zone of Inhibition (3 μ g/disc)	11 mm	[2]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines standardized protocols for the investigation of **Cladosporide B**.

# Isolation and Purification of Cladosporide B from Cladosporium sp.



A general workflow for the isolation and purification of macrolides like **Cladosporide B** from fungal cultures is presented below. This process typically involves solvent extraction followed by chromatographic separation.



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Caption: General workflow for the isolation and purification of Cladosporide B.

#### Methodology:

- Fermentation:Cladosporium sp. is cultured in a suitable liquid medium and incubated under optimal conditions to promote the production of secondary metabolites, including Cladosporide B.
- Extraction: The culture broth and mycelium are extracted with an organic solvent such as
  ethyl acetate. The organic phase is then collected and concentrated in vacuo to yield a crude
  extract.
- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing
   Cladosporide B are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

### Structural Elucidation: NMR and Mass Spectrometry

The definitive structure of **Cladosporide B** is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

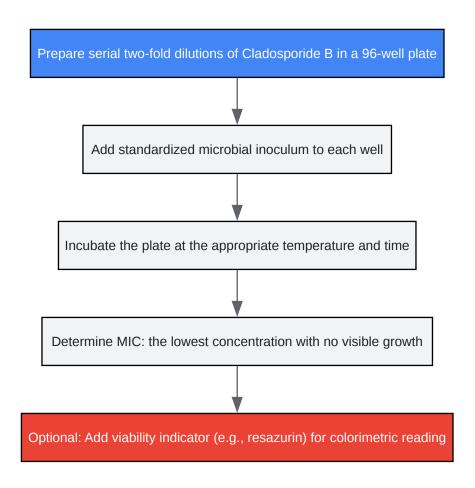
Experimental Parameters (General):



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or methanol (CD₃OD) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
  is used to determine the exact mass and molecular formula of the compound.

## Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of **Cladosporide B** against various microbial strains can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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Caption: Workflow for the broth microdilution MIC assay.



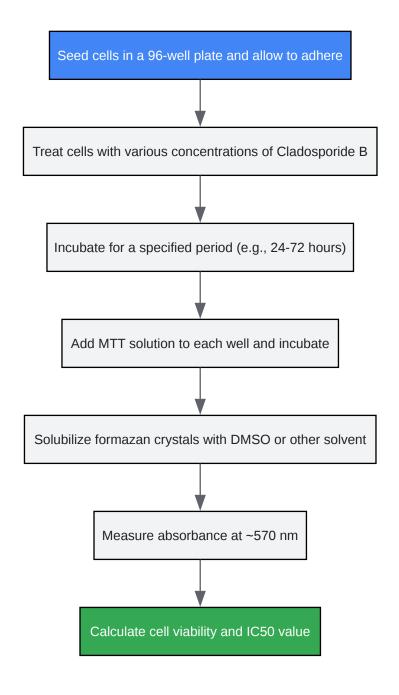
#### Methodology:

- Preparation of Dilutions: A stock solution of Cladosporide B is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plate is incubated under conditions suitable for the growth of the test organism.
- MIC Determination: The MIC is visually determined as the lowest concentration of Cladosporide B that completely inhibits the visible growth of the microorganism. A viability indicator can be added to aid in the determination.

### **Cytotoxicity Assessment: MTT Assay**

The potential cytotoxic effect of **Cladosporide B** on mammalian cell lines is a critical parameter for evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.





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Caption: Workflow for the MTT cytotoxicity assay.

#### Methodology:

- Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.
- Compound Treatment: The cells are treated with a range of concentrations of Cladosporide
   B.

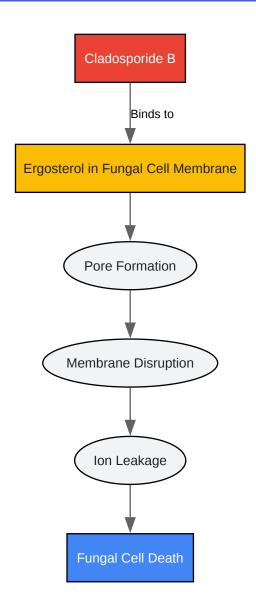


- Incubation: The plate is incubated for a predetermined duration.
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC<sub>50</sub>) is then calculated from the dose-response curve.

## Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of **Cladosporide B** are still under investigation, its activity as a macrolide antifungal suggests a likely interaction with the fungal cell membrane. Many antifungal macrolides function by binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation, membrane disruption, and ultimately, cell death.





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